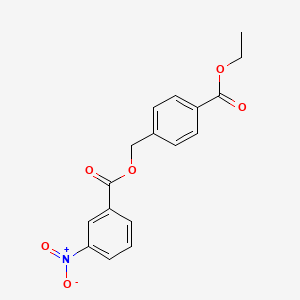
methyl N-(4-chloro-2-nitrobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. This compound is a derivative of glycine and has a chloro-nitrobenzoyl group attached to it, which makes it a highly reactive molecule.
Wirkmechanismus
The mechanism of action of methyl N-(4-chloro-2-nitrobenzoyl)glycinate varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. In agriculture, it inhibits the activity of key enzymes involved in the biosynthesis of essential amino acids, leading to the death of weeds and pests. In material sciences, it acts as a precursor for the synthesis of various organic compounds with unique properties.
Biochemical and Physiological Effects:
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to inhibit the growth of weeds and pests, leading to increased crop yields. In material sciences, it has been used as a precursor for the synthesis of various organic compounds with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl N-(4-chloro-2-nitrobenzoyl)glycinate in lab experiments include its high reactivity, low toxicity, and ability to selectively target specific enzymes and pathways. However, its limitations include its high cost, limited availability, and potential environmental impact.
Zukünftige Richtungen
There are numerous future directions for the research and development of methyl N-(4-chloro-2-nitrobenzoyl)glycinate. In medicine, further studies are needed to investigate its potential as a treatment for various inflammatory diseases and cancers. In agriculture, research is needed to develop more effective and environmentally friendly herbicides and insecticides. In material sciences, research is needed to explore the potential applications of this compound in the synthesis of novel organic materials with unique properties.
In conclusion, methyl N-(4-chloro-2-nitrobenzoyl)glycinate is a highly reactive compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop more effective and environmentally friendly applications.
Synthesemethoden
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate can be synthesized using various methods, but the most common method involves the reaction of glycine with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields methyl N-(4-chloro-2-nitrobenzoyl)glycinate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential drug for the treatment of cancer. In agriculture, it has been used as a herbicide and insecticide due to its high reactivity and ability to inhibit the growth of weeds and pests. In material sciences, it has been used as a precursor for the synthesis of various organic compounds with unique properties.
Eigenschaften
IUPAC Name |
methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)7-3-2-6(11)4-8(7)13(16)17/h2-4H,5H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAIOGZQGOJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)








![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)